molecular formula C12H15NO4 B7983274 (S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid

(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid

Cat. No.: B7983274
M. Wt: 237.25 g/mol
InChI Key: PFPPGLZXDDFWGF-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid is an organic compound with the molecular formula C12H15NO4 This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, which is a common motif in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid can be achieved through several organic synthesis methods. One common approach involves the use of dihydrocaffeic acid and acetone as starting materials

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions scaled up for industrial use, with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The benzo[d][1,3]dioxole moiety allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(S)-2-Amino-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid is unique due to its specific combination of functional groups and the presence of the benzo[d][1,3]dioxole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2)16-9-4-3-7(6-10(9)17-12)5-8(13)11(14)15/h3-4,6,8H,5,13H2,1-2H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPPGLZXDDFWGF-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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